molecular formula C16H9Cl2N3O B10877236 3-(2,4-dichlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile

3-(2,4-dichlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile

Cat. No.: B10877236
M. Wt: 330.2 g/mol
InChI Key: GEDNSVJHFMAHLF-PTNGSMBKSA-N
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Description

2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE is a complex organic compound that features a dichlorophenyl group, a benzimidazole moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.

    Formation of the Cyano Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Biological Studies: Used in studies involving enzyme inhibition or receptor binding.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL AMINE
  • 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL METHYL

Uniqueness

The presence of the cyano group in 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE imparts unique reactivity compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C16H9Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H9Cl2N3O/c17-9-5-6-10(12(18)7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11-

InChI Key

GEDNSVJHFMAHLF-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Origin of Product

United States

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